REACTION_CXSMILES
|
C[O:2][C:3]1[CH:12]=[CH:11][C:10]([O:13]C)=[C:9]2[C:4]=1[N:5]=[CH:6][CH:7]=[N:8]2.Br>C(O)(=O)C>[OH:13][C:10]1[CH:11]=[CH:12][C:3]([OH:2])=[C:4]2[C:9]=1[N:8]=[CH:7][CH:6]=[N:5]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C2N=CC=NC2=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated to dryness in vacuo
|
Type
|
ADDITION
|
Details
|
a solution of 5% sodium bicarbonate was added until the reaction
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted several times with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined methylene chloride extracts were dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an amorphous powder which
|
Type
|
CUSTOM
|
Details
|
was used without purification for the subsequent reactions
|
Name
|
|
Type
|
|
Smiles
|
OC1=C2N=CC=NC2=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |